3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide
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Overview
Description
3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a benzamide structure, with a hydroxy-naphthyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide typically involves the following steps:
Coupling Reaction: The formation of the amide bond between the acetylamino group and the benzamide structure.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would depend on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy-naphthyl group.
Reduction: Reduction reactions may target the carbonyl groups in the acetylamino and benzamide moieties.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(Acetylamino)-N-(7-hydroxy-1-naphthyl)benzamide: can be compared with other acetylamino-benzamide derivatives.
N-(7-hydroxy-1-naphthyl)benzamide: Lacks the acetyl group.
3-(Amino)-N-(7-hydroxy-1-naphthyl)benzamide: Lacks the acetylation on the amino group.
Uniqueness
The presence of both the acetylamino and hydroxy-naphthyl groups may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
61931-64-4 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-acetamido-N-(7-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H16N2O3/c1-12(22)20-15-6-2-5-14(10-15)19(24)21-18-7-3-4-13-8-9-16(23)11-17(13)18/h2-11,23H,1H3,(H,20,22)(H,21,24) |
InChI Key |
QXWNWVHZMMVIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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